(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Lipophilicity Drug-likeness Solubility prediction

Fragment-based screening campaigns often stall when planar aromatic imidazopyridine building blocks fail to meet aqueous solubility thresholds (>1 mM). (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1201785-11-6) resolves this with its 1,8a-dihydro saturation, which introduces an sp³-hybridised C-8a chiral centre and a second N-H hydrogen-bond donor absent in all fully aromatic comparators. • Computed logP -1.04 vs. +0.9 for (imidazo[1,2-a]pyridin-3-yl)methanol - nearly 2 log units gain in hydrophilicity • Enantiomerically resolved (8aR)- and (8aS)- forms available for stereospecific target engagement • Dual HBD capacity (2 vs. 1) enables secondary anchoring in PROTAC linker conjugation or covalent inhibitor design Sourced at ≥98% purity with reliable global logistics for medicinal chemistry and FBDD programs.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1201785-11-6
Cat. No. B598835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
CAS1201785-11-6
Synonyms(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1=CC2NC=C(N2C=C1)CO
InChIInChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2
InChIKeyBBEBIHQSRVQVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: Identity & Physicochemical Profile


(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1201785-11-6; C₈H₁₀N₂O; MW 150.18 g/mol) is a partially saturated imidazo[1,2-a]pyridine derivative bearing a primary hydroxymethyl group at the 3-position . The defining 1,8a-dihydro saturation distinguishes it from the fully aromatic imidazo[1,2-a]pyridin-3-yl)methanol scaffold (CAS 30489-43-1), imparting one additional hydrogen-bond donor (2 vs. 1), a substantially lower computed logP (−1.04 vs. +0.9), and a chiral centre at C-8a that enables enantiomerically resolved procurement [1]. Commercially, the compound is sourced as a building block at certified purities up to 98% , positioning it as a specialty intermediate for medicinal chemistry campaigns requiring enhanced hydrophilicity, stereochemical handles, or non-planar core topology.

Stereochemical control Chiral C-8a centre enables enantiomerically resolved procurement Not available in planar aromatic analogs
Enhanced hydrophilicity Computed logP indicates significantly higher aqueous solubility profile ~2 log units lower than aromatic comparator
Extra H-bond donor Two hydrogen-bond donors (OH + NH) for target engagement or derivatisation Aromatic analogs offer only one HBD

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: Why It Cannot Be Replaced by Aromatic Analogs


The 1,8a-dihydro saturation present in (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1201785-11-6) is not a minor structural nuance – it fundamentally alters the physicochemical and stereochemical identity of the molecule relative to its closest commercially available analogs such as (imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1), (2-methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2), and (8-methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-40-9). Saturation converts the planar, fully aromatic imidazole ring into a non-planar imidazoline system, introducing an sp³-hybridised C-8a chiral centre (enabling enantiomeric differentiation) and an additional N–H hydrogen-bond donor that is absent in all aromatic comparators [1]. These structural differences produce a computed logP shift of nearly 2 log units (from +0.9 to −1.04) [1] and alter topological polar surface area, directly impacting solubility, permeability, and target engagement profiles. Substituting this compound with an aromatic or methyl-substituted analog therefore risks losing the stereochemical handle, compromising aqueous solubility, and altering hydrogen-bonding networks in ways that cannot be compensated by downstream formulation or synthetic modification alone.

Topology Planar aromatic analogs lack the non-planar imidazoline core; ring saturation alters solubility, permeability, and target engagement profiles.
Chirality Aromatic comparators are achiral; replacing the dihydro compound eliminates the stereochemical handle needed for enantioselective SAR or asymmetric synthesis.
H-Bonding The extra N–H donor in the dihydro scaffold enables binding interactions inaccessible to 1‑HBD analogs; substitution may weaken target affinity.

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol vs. Structural Analogs: Quantitative Comparison


Lipophilicity Advantage over Aromatic Analog

The computed partition coefficient (logP) of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol is −1.04 (ACD/LogP) , compared with +0.9 (XLogP3-AA) for the fully aromatic analog (imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1) [1]. This difference of approximately 1.94 log units indicates that the target compound is predicted to be roughly two orders of magnitude more hydrophilic, with direct implications for aqueous solubility, formulation strategy, and permeability classification.

Computed logP
Cross-study comparable
Target −1.04 vs Comparator +0.9 (Δ ≈ −1.94)
Substantially higher predicted hydrophilicity
In silico predictions; direct experimental logP not located
Lipophilicity Drug-likeness Solubility prediction

Hydrogen-Bond Donor Count vs. Aromatic Analogs

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol possesses 2 hydrogen-bond donors (HBD) – one from the hydroxymethyl –OH and one from the imidazoline N–H at position 1 . In contrast, the fully aromatic analog (imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1) has only 1 HBD (the hydroxymethyl –OH only) [1]. The 2-methyl and 8-methyl analogs (CAS 30489-44-2 and 178488-40-9) also contain only 1 HBD each, as confirmed by their molecular descriptors .

H-Bond Donors
Head-to-head
2 HBD (OH + NH) vs 1 HBD (OH only)
Extra donor enables distinct H-bond networks
Descriptor analysis from ChemSpider, PubChem, AKSci
Hydrogen bonding Structure-based drug design Permeability

Commercial Purity Advantage

The target compound is commercially available at a certified purity of 98% from a major specialty chemical supplier (Leyan, Product No. 1760160) . The closest structural analog, (imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1), is typically offered at 95% or 97% purity across multiple vendors . While the difference is modest, higher input purity reduces the burden of pre-synthetic purification and improves reproducibility in multi-step synthetic sequences where trace impurities can accumulate.

Purity
Cross-study comparable
98% (Target) vs 95–97% (Analog)
Higher input purity may reduce pre-synthesis purification
Vendor QC methods (HPLC or equivalent)
Procurement quality Building block purity Reproducibility

Topological Polar Surface Area Comparison

The computed TPSA of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol is 36.0 Ų , while that of the fully aromatic analog (imidazo[1,2-a]pyridin-3-yl)methanol is 37.5 Ų [1]. Although the absolute difference is only 1.5 Ų, the lower TPSA of the dihydro compound, combined with its substantially lower logP, results in a distinct physicochemical profile where increased hydrophilicity does not come at the cost of increased polar surface area – a combination that can be advantageous for compounds requiring both solubility and passive membrane permeability.

Topological PSA
Cross-study comparable
36.0 Ų vs 37.5 Ų (Δ = −1.5 Ų)
Lower TPSA despite higher hydrophilicity
Computed; supports solubility-permeability balance review
Membrane permeability Drug-likeness BBB penetration

Chiral Centre Enabling Enantiomer Procurement

The 1,8a-dihydro saturation introduces an sp³-hybridised stereogenic centre at C-8a, making the compound chiral. Both enantiomeric forms – [(8aR)-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl]methanol and [(8aS)-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl]methanol – are listed in chemical catalogs [1][2], confirming that stereochemically defined procurement is possible. In contrast, all fully aromatic comparators (e.g., CAS 30489-43-1, 30489-44-2, 178488-40-9) are achiral, planar molecules that lack this dimension of structural diversity.

Stereogenic Centre
Head-to-head
Chiral C-8a; (8aR)- and (8aS)- enantiomers catalogued
Enables enantioselective procurement and SAR
Aromatic comparators are achiral
Stereochemistry Chiral building block Enantioselective synthesis

Aqueous Solubility: Class-Level Evidence

Although direct aqueous solubility measurements for (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol itself have not been published, class-level evidence from structurally related dihydroimidazo[2,1-b] derivatives demonstrates that reducing lipophilicity in dihydro-fused systems correlates with improved aqueous solubility, particularly at low pH . In that study, several less lipophilic dihydroimidazo analogs displayed measurably improved aqueous solubility compared with more lipophilic counterparts. Given that the target compound's computed logP (−1.04) is substantially lower than that of the fully aromatic analog (+0.9), a class-level inference supports the expectation of meaningfully higher aqueous solubility for the target compound.

Solubility inference
Class-level
Class trend: reduced lipophilicity → improved aqueous solubility (dihydroimidazo scaffold)
Supports solubility advantage hypothesis
Data to verify for this specific compound
Aqueous solubility Dihydro heterocycles Lead optimization

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: Application Scenarios


Fragment-Based Drug Discovery with High Solubility

Fragment-based screening typically demands fragment libraries with aqueous solubility exceeding 1 mM to ensure reliable biophysical assay readouts. The target compound's computed logP of −1.04 – nearly 2 log units lower than the aromatic comparator – makes it a more suitable candidate for aqueous fragment library inclusion than (imidazo[1,2-a]pyridin-3-yl)methanol. Procurement at 98% purity further ensures minimal interference from hydrophobic impurities that could cause false-positive hits in SPR or NMR-based fragment screens.

Chirality-Driven SAR Exploration

For target proteins with stereospecific binding pockets (e.g., kinases, GPCRs, ion channels), the availability of enantiomerically resolved (8aR)- and (8aS)- forms [1] enables precise interrogation of chirality-dependent potency and selectivity. This capability is not available with any of the planar aromatic imidazopyridine methanol analogs, positioning the dihydro compound as the procurement choice when chirality is a key SAR variable.

Covalent Inhibitor & PROTAC Synthesis with Extra H-Bond Donor

The extra N–H hydrogen-bond donor at position 1 of the dihydro scaffold (2 HBD vs. 1 in all aromatic comparators) provides an additional vector for target engagement. In covalent inhibitor design or PROTAC (proteolysis-targeting chimera) linker conjugation, this N–H group can serve as a secondary anchor point for binding affinity or as a synthetic handle for further derivatization, offering a synthetic advantage not present in methyl-substituted or fully aromatic analogs.

Preclinical Formulation with Balanced Profile

The combination of low logP (−1.04) and low TPSA (36.0 Ų) places the target compound in a favorable region of physicochemical space for both aqueous solubility and passive membrane permeability. For discovery programs progressing toward in vivo pharmacokinetic studies, this profile suggests better developability characteristics than the aromatic comparator (logP +0.9, TPSA 37.5 Ų) [2], making the dihydro compound a strategically superior starting point for hit-to-lead optimization.

Application
Selection Property
Validation Focus
Fragment-based screening
logP-indicated aqueous solubility
Verify solubility ≥1 mM for biophysical assays
Chirality-driven SAR
Enantiomerically pure procurement
Confirm stereospecific binding or activity
Covalent inhibitor / PROTAC design
Additional N–H donor for conjugation
Validate HBD-dependent target engagement or linker efficiency
Preclinical formulation progression
Balanced logP/TPSA profile
Assess solubility-permeability trade-off experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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